molecular formula C16H15N3O B2874209 2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide CAS No. 483359-11-1

2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide

Cat. No. B2874209
CAS RN: 483359-11-1
M. Wt: 265.316
InChI Key: FMKPKXMWSRWWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide (2CNP) is a chemical compound that has been studied for its potential applications in the field of scientific research. It is a member of the pyridin-4-ylpropanamide family, which is composed of compounds that are characterized by the presence of a nitrogen atom in the center of a ring. 2CNP has been studied for its ability to act as a ligand for certain enzymes, and its potential to be used in a wide range of scientific research applications.

Scientific Research Applications

Antiproliferative Activity

This compound has been studied for its potential to inhibit cell proliferation. Research suggests that derivatives of 2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide can exhibit significant antitumor activity against liver carcinoma cell lines (HEPG2), indicating its promise as an anticancer agent .

Biological Activity

The pyridine core, which is present in this compound, is known to possess a wide range of biological activities. Substituted cyanopyridines, similar to this compound, have shown properties such as antihypertensive, anti-inflammatory, and analgesic effects. This makes the compound a valuable subject for developing new pharmacological agents .

Topoisomerase Inhibition

Some pyridine derivatives are explored for their topoisomerase inhibitory action. Given the structural similarity, 2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide could potentially serve as a novel inhibitor of topoisomerases, enzymes involved in DNA replication, making it a candidate for anticancer drug development .

Metal Complex Formation

The ability of pyridine derivatives to form metal complexes is well-documented. This property can be harnessed in the field of material science and catalysis, where the compound could act as a ligand to form complexes with various metals, potentially leading to new catalytic systems or materials with unique properties .

DNA/RNA Binding

Research has shown that pyridine derivatives can bind with DNA/RNA. This interaction is crucial for the design of drugs that target genetic material, such as antiviral drugs or gene therapy vectors. The compound could be modified to enhance its binding affinity and specificity towards nucleic acids .

Kinase Inhibition

Pyridine derivatives have been identified as bioisosteres of α-terthiophene, a known protein kinase C inhibitor. This suggests that 2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide might be modified to inhibit specific kinases, which are key targets in the treatment of various diseases, including cancer .

properties

IUPAC Name

2-cyano-N-(3-methylphenyl)-3-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12-3-2-4-15(9-12)19-16(20)14(11-17)10-13-5-7-18-8-6-13/h2-9,14H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKPKXMWSRWWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(CC2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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